molecular formula C12H5F9O6Sn B14321038 Stannane, phenyltris[(trifluoroacetyl)oxy]- CAS No. 112379-64-3

Stannane, phenyltris[(trifluoroacetyl)oxy]-

Cat. No.: B14321038
CAS No.: 112379-64-3
M. Wt: 534.86 g/mol
InChI Key: OSVXLGFDMOQRRA-UHFFFAOYSA-K
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Description

Stannane, phenyltris[(trifluoroacetyl)oxy]- is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group and three trifluoroacetyl groups. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, phenyltris[(trifluoroacetyl)oxy]- typically involves the reaction of phenylstannane with trifluoroacetic anhydride under controlled conditions. The reaction proceeds as follows: [ \text{PhSnH}_3 + 3 \text{(CF}_3\text{CO)}_2\text{O} \rightarrow \text{PhSn(OCOCF}_3\text{)}_3 + 3 \text{CF}_3\text{COOH} ] This reaction requires an inert atmosphere and is usually carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of stannane, phenyltris[(trifluoroacetyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Stannane, phenyltris[(trifluoroacetyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various organotin derivatives, which can be further utilized in organic synthesis and industrial applications .

Scientific Research Applications

Stannane, phenyltris[(trifluoroacetyl)oxy]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

    Biology: Investigated for its potential use in biological assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of stannane, phenyltris[(trifluoroacetyl)oxy]- involves its interaction with various molecular targets. The trifluoroacetyl groups enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. The tin atom can form stable complexes with other molecules, facilitating its use in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stannane, phenyltris[(trifluoroacetyl)oxy]- is unique due to its trifluoroacetyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other organotin compounds may not be suitable .

Properties

CAS No.

112379-64-3

Molecular Formula

C12H5F9O6Sn

Molecular Weight

534.86 g/mol

IUPAC Name

[phenyl-bis[(2,2,2-trifluoroacetyl)oxy]stannyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C6H5.3C2HF3O2.Sn/c1-2-4-6-5-3-1;3*3-2(4,5)1(6)7;/h1-5H;3*(H,6,7);/q;;;;+3/p-3

InChI Key

OSVXLGFDMOQRRA-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)[Sn](OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F

Origin of Product

United States

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